1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol
Overview
Description
1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol is a complex organic compound characterized by the presence of trifluoromethyl groups and a nitrosoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol typically involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often include the use of strong bases, oxidizing agents, and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of biocatalysts and deep-eutectic solvents has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include nitroindoles, aminoindoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles: Known for their antimicrobial properties and used in the development of new antibiotics.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Utilized in organic synthesis and materials science.
FDA-approved trifluoromethyl group-containing drugs: Include various pharmaceuticals with diverse therapeutic applications.
Uniqueness
1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol is unique due to its combination of trifluoromethyl and nitrosoindole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-nitrosoindol-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)10-5-9(6-11(7-10)17(21,22)23)8-25-13-4-2-1-3-12(13)14(24-27)15(25)26/h1-7,26H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIQCCBDYBSMBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154138 | |
Record name | 1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-1H-indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400076-72-4 | |
Record name | 1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-1H-indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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